REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10]([C:19]#[N:20])([N:12](CC=C)CC=C)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1C(=O)CC(=O)N(C)C1=O.C(=O)(O)[O-].[Na+]>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][C:10]([NH2:12])([C:19]#[N:20])[CH2:11]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3,^1:43,45,64,83|
|
Name
|
3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester
|
Quantity
|
143.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)(N(CC=C)CC=C)C#N
|
Name
|
|
Quantity
|
242.5 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)CC1=O)C
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30.3 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |